

Spectroscopic Data and Analysis of L-Menthyl Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	L-Menthyl acetate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **L-Menthyl acetate**, a widely used compound in the flavor, fragrance, and pharmaceutical industries. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Introduction

L-Menthyl acetate, with the chemical formula C₁₂H₂₂O₂, is the ester formed from L-menthol and acetic acid. Its molecular weight is 198.30 g/mol . Accurate structural elucidation and purity assessment are critical for its application in various fields. This guide summarizes the key spectroscopic data that defines its chemical structure and facilitates its identification.

Quantitative Spectroscopic Data

The following sections present the core spectroscopic data for **L-Menthyl acetate** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.



Table 1: ¹H NMR Spectroscopic Data for L-Menthyl Acetate (Solvent: CDCl₃)

Atom Number	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.65	ddd	10.9, 10.9, 4.4
2	1.65	m	-
3ax	1.05	m	-
3eq	2.00	m	-
4ax	0.99	m	-
4eq	1.68	m	-
5	1.40	m	-
6	1.85	m	-
7 (CH₃)	0.88	d	7.0
8 (CH)	2.15	m	-
9 (CH₃)	0.75	d	7.0
10 (CH₃)	0.85	d	7.0

| 11 (CH₃-CO) | 2.03 | s | - |

Data sourced from peer-reviewed literature. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: 13C NMR Spectroscopic Data for L-Menthyl Acetate (Solvent: CDCl3)



Atom Number	Chemical Shift (δ) ppm
1	74.5
2	47.2
3	34.3
4	22.1
5	41.0
6	31.5
7 (CH ₃)	20.8
8 (CH)	26.5
9 (CH₃)	16.4
10 (CH ₃)	23.5
11 (C=O)	170.8

| 12 (CH₃-CO) | 21.3 |

Data sourced from peer-reviewed literature and spectral databases. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **L-Menthyl acetate** is characterized by the prominent ester functional group.

Table 3: Key IR Absorption Bands for L-Menthyl Acetate



Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
2958 - 2872	Strong	C-H Stretch	Alkane (CH, CH₂, CH₃)
1735 - 1740	Strong	C=O Stretch	Ester
1459	Medium	C-H Bend	Alkane
1370	Medium	C-H Bend (gem- dimethyl)	Isopropyl Group
1245	Strong	C-O Stretch (acyl-oxy)	Ester

| 1028 | Medium | C-O Stretch (alkyl-oxy)| Ester |

Data compiled from various spectral databases.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Major Fragments in the El-Mass Spectrum of L-Menthyl Acetate

m/z (Mass/Charge)	Relative Intensity (%)	Probable Fragment Identity
198	Low	[M]+ (Molecular Ion)
156	Moderate	[M - C ₂ H ₂ O] ⁺
138	High	[M - CH₃COOH]+
95	High	[C ₇ H ₁₁] ⁺
81	High	[C ₆ H ₉] ⁺

| 43 | Base Peak (100%) | [CH3CO]+ (Acetyl Cation) |



Data compiled from NIST and PubChem spectral databases.[1][5][6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid organic compounds such as **L-Menthyl acetate**.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation: Dissolve 5-25 mg of **L-Menthyl acetate** for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7] The solvent should contain a reference standard, typically tetramethylsilane (TMS).
- Filtration: To ensure magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
- Instrumentation: Place the capped and labeled NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- Acquisition: The instrument is tuned to the appropriate nucleus (¹H or ¹³C). For ¹³C NMR, spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[9]
- Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal at 0.00 ppm.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

- Background Spectrum: Clean the ATR crystal surface (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for absorptions from the atmosphere (CO₂, H₂O) and the crystal itself.
- Sample Application: Place a small drop of neat L-Menthyl acetate directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.[10]



- Sample Measurement: Lower the instrument's press arm to ensure good contact between the liquid sample and the crystal.[11]
- Data Acquisition: Initiate the scan. The infrared beam passes through the crystal and reflects at the sample interface. An evanescent wave penetrates a small distance into the sample, where absorption occurs. The attenuated beam is then directed to the detector.
- Cleaning: After the measurement, wipe the sample from the crystal using a soft, solvent-dampened cloth (e.g., Kimwipe with isopropanol).[10]

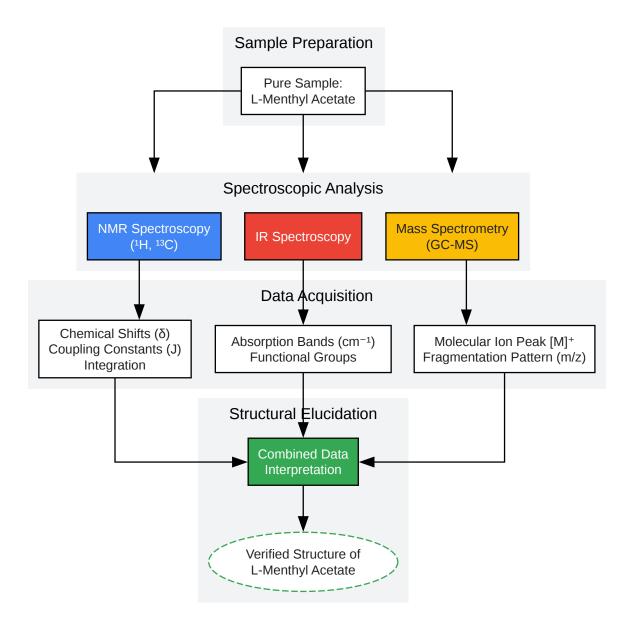
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **L-Menthyl acetate** in a volatile organic solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 1 mg/mL.
- Injection: Inject a small volume (typically 1 μ L) of the solution into the GC injection port, which is heated to ensure rapid vaporization of the sample.
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium)
 through a capillary column. The column's stationary phase separates components based on
 their boiling points and polarity. The GC oven is typically programmed to ramp up in
 temperature to facilitate elution.[12]
- Ionization (Electron Ionization EI): As compounds elute from the GC column, they enter the MS ion source. Here, they are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum for the compound.

Visualization of Spectroscopic Workflow



The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **L-Menthyl acetate** using the spectroscopic methods described.



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Caption: Workflow for Spectroscopic Analysis and Structure Verification.

This guide serves as a centralized resource for the spectroscopic properties of **L-Menthyl acetate**. The presented data and protocols are fundamental for quality control, research, and development activities involving this compound.



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- To cite this document: BenchChem. [Spectroscopic Data and Analysis of L-Menthyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212664#l-menthyl-acetate-spectroscopic-data-nmr-ir-ms]

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